Betahistine-d3 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

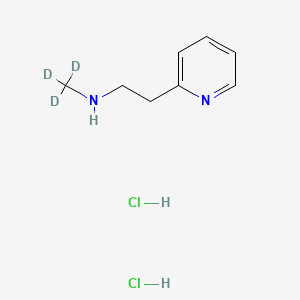

2-pyridin-2-yl-N-(trideuteriomethyl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H/i1D3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDFMHARQUBJRE-GXXYEPOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CC=CC=N1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Role of Deuterium Labeling in Bioanalytical Assays: The Case of Betahistine-d3 Dihydrochloride

Abstract

This technical guide provides an in-depth examination of the purpose and application of deuterium labeling in Betahistine-d3 dihydrochloride. While deuterium labeling can be employed to intentionally alter a drug's metabolic profile via the Kinetic Isotope Effect (KIE), its principal role in the context of Betahistine-d3 is to serve as a high-fidelity stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. Betahistine exhibits challenging pharmacokinetics, characterized by rapid and extensive metabolism into its main, inactive metabolite, 2-pyridylacetic acid (2-PAA), resulting in extremely low plasma concentrations of the parent drug.[1][2][3] This necessitates highly sensitive and robust analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for which a reliable internal standard is critical. This guide will elucidate the foundational principles of isotopic labeling, detail the function of Betahistine-d3 as an internal standard, and provide validated experimental protocols for its use. Furthermore, we will explore the theoretical underpinnings of the KIE as a complementary application of deuteration in modern drug development.

Introduction: The Betahistine Analytical Challenge

Betahistine is a structural analog of histamine, acting as a weak partial agonist at histamine H1 receptors and a potent antagonist at H3 receptors.[4][5][6] This dual mechanism is thought to improve microcirculation in the inner ear and facilitate vestibular compensation, making it a widely prescribed treatment for the symptoms of Ménière's disease and vestibular vertigo.[7][8][9][10]

The clinical application of betahistine is, however, paired with a significant bioanalytical challenge. Following oral administration, betahistine undergoes rapid and near-complete metabolism, primarily to 2-pyridylacetic acid (2-PAA), which has no pharmacological activity.[4][6][11] Consequently, plasma levels of the parent betahistine are often below the limit of detection of standard analytical techniques.[1][3] Pharmacokinetic (PK) and bioequivalence (BE) studies, therefore, rely on the quantification of the 2-PAA metabolite as a surrogate marker.[1][2]

Accurate quantification of either the parent drug or its surrogate metabolite in complex biological matrices like plasma requires an analytical method that can correct for procedural variability. This is the primary purpose of incorporating this compound into the analytical workflow.

The "Gold Standard" Internal Standard for Mass Spectrometry

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample. Its purpose is to normalize the analytical response of the target analyte, thereby correcting for variations that can occur during the entire analytical procedure.[12]

Key Sources of Analytical Variability Addressed by an Internal Standard:

-

Sample Preparation: Inconsistent recovery during extraction procedures (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

-

Instrumental Analysis: Minor fluctuations in injection volume.

-

Matrix Effects: Co-eluting endogenous components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate measurements.[13]

Stable isotope-labeled internal standards (SIL-ISs), such as Betahistine-d3, are considered the "gold standard" because they are chemically identical to the analyte, differing only in isotopic composition.[14][15] This near-perfect analogy ensures that the SIL-IS co-elutes chromatographically with the analyte and experiences the exact same extraction recovery and matrix effects.[16][17] This allows for highly accurate and precise quantification, as the ratio of the analyte's signal to the IS's signal remains constant even if absolute signal intensities fluctuate.[18]

Figure 1: Bioanalytical workflow using Betahistine-d3 as an internal standard.

Experimental Protocol: Quantification of 2-PAA in Human Plasma

This section provides a validated, step-by-step methodology for the quantification of 2-pyridylacetic acid (2-PAA), the primary metabolite of betahistine, in human plasma using Betahistine-d3 as the internal standard for the parent drug's metabolic pathway.

Objective: To determine the concentration of 2-PAA in plasma samples from a pharmacokinetic study.

Methodology:

-

Preparation of Standards and Internal Standard:

-

Prepare a primary stock solution of 2-PAA and this compound in methanol at 1 mg/mL.

-

Create a series of working standard solutions of 2-PAA by serial dilution to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

Prepare a working internal standard solution of Betahistine-d3 at a fixed concentration (e.g., 100 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Betahistine-d3 working internal standard solution to each tube (except for blank matrix samples) and vortex briefly. Causality: Adding the IS at the earliest stage ensures it accounts for variability in all subsequent steps.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 250 µL of the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient might run from 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Self-Validation: The use of specific precursor-to-product ion transitions provides high selectivity, ensuring that the instrument is measuring only the compounds of interest.

-

-

Data Presentation: Mass Spectrometry Parameters

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |

| 2-PAA (Analyte) | 138.1 | 92.1 | 100 | 15 |

| Betahistine-d3 (IS) | 140.2 | 83.1 | 100 | 20 |

| Note: These values are representative and must be optimized for the specific instrument used. |

-

Data Analysis:

-

Integrate the peak areas for both the 2-PAA and Betahistine-d3 MRM transitions.

-

Calculate the peak area ratio (PAR) of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the PAR of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression.

-

Determine the concentration of 2-PAA in the unknown samples by interpolating their PAR values from the calibration curve.

-

The Kinetic Isotope Effect (KIE): A Tool for Metabolic Stabilization

Beyond its role as an internal standard, deuterium labeling is a powerful strategy in medicinal chemistry to enhance a drug's metabolic stability. This application is based on the Kinetic Isotope Effect (KIE) .[19]

The C-H bond has a lower bond dissociation energy than a Carbon-Deuterium (C-D) bond.[20] Many drug metabolism reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[21][22] By strategically replacing a hydrogen atom at a metabolic "soft spot" with a deuterium atom, the rate of that metabolic reaction can be significantly slowed down.[][24]

Potential Advantages of Leveraging the KIE:

-

Increased Half-Life: Slower metabolism can lead to a longer drug half-life, potentially allowing for less frequent dosing.[20]

-

Enhanced Bioavailability: Reduced first-pass metabolism can increase the amount of active drug reaching systemic circulation.

-

Reduced Toxic Metabolites: If a metabolic pathway produces a toxic or reactive metabolite, deuteration can decrease its formation, improving the drug's safety profile.[19]

For Betahistine, the conversion to 2-PAA involves oxidation. The "d3" in this compound typically signifies three deuterium atoms on the N-methyl group. This position is a potential site for N-demethylation, a common CYP-mediated reaction. While the primary utility of Betahistine-d3 remains as an internal standard, placing the deuterium atoms at this metabolically plausible site ensures the label is stable and not lost during metabolism, a critical requirement for a reliable IS.[25]

Figure 2: The Kinetic Isotope Effect (KIE) slows metabolism at a deuterated site.

Conclusion

The purpose of deuterium labeling in this compound is unequivocally to serve as a stable isotope-labeled internal standard for quantitative bioanalysis. Its structure, being nearly identical to the parent compound, ensures it accurately mimics the behavior of the analyte during sample processing and LC-MS/MS analysis. This allows for the correction of matrix effects and other sources of analytical variability, which is essential for generating the high-quality, reliable pharmacokinetic data required in drug development and clinical studies, especially for a compound like betahistine with a challenging metabolic profile. While the principles of the Kinetic Isotope Effect represent a powerful, parallel application of deuteration in modern drug design to improve metabolic stability, the primary and validated function of Betahistine-d3 is to enable precision and accuracy in the analytical laboratory.

References

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Retrieved from [Link]

-

RxReasoner. (n.d.). Betahistine Pharmacology - Active Ingredient. Retrieved from [Link]

-

Al-Ghanana, M., et al. (2018). Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. MDPI. Retrieved from [Link]

-

PubMed. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13). Retrieved from [Link]

-

ResearchGate. (2025). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. Retrieved from [Link]

-

Pharmacy Freak. (2025). Mechanism of Action of Betahistine. Retrieved from [Link]

-

Oreate AI Blog. (2025). Understanding Betahistine: A Closer Look at Its Mechanism of Action. Retrieved from [Link]

-

PubMed. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytica Chimica Acta, 1264. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. Retrieved from [Link]

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

-

Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Retrieved from [Link]

-

Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Betahistine. Retrieved from [Link]

-

Wikipedia. (n.d.). Betahistine. Retrieved from [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

-

PMC. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8). Retrieved from [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Amazon S3. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Isotopic labeling-assisted metabolomics using LC–MS. Retrieved from [Link]

-

LCGC International. (n.d.). When Should an Internal Standard be Used?. Retrieved from [Link]

-

ResearchGate. (2025). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Retrieved from [Link]

-

SANIS HEA. (2017). PRODUCT MONOGRAPH PrBETAHISTINE Betahistine Dihydrochloride Tablets. Retrieved from [Link]

-

FDA Verification Portal. (n.d.). Betahistine. Retrieved from [Link]

-

PMC. (n.d.). Betahistine in the treatment of vertiginous syndromes: a meta-analysis. Retrieved from [Link]

-

PubMed. (n.d.). Meta-analysis of clinical studies with betahistine in Ménière's disease and vestibular vertigo. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Meta-analysis of clinical studies with betahistine in Ménière's disease and vestibular vertigo. Retrieved from [Link]

-

ResearchGate. (2025). Meta-analysis of clinical studies with betahistine in M,niSre's disease and vestibular vertigo. Retrieved from [Link]

-

PubMed Central. (2017). Effectiveness of betahistine (48 mg/day) in patients with vestibular vertigo during routine practice: The VIRTUOSO study. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthetic method of betahistine dihydrochloride i starting with 2-vinyl pyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN105175319A - Preparation method of betahistine hydrochloride.

-

PubMed. (2016). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. Retrieved from [Link]

-

PubMed. (2021). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. Retrieved from [Link]

-

PubMed. (n.d.). Formulation and performance evaluation of betahistine dihydrochloride microspheres as sustained release systems. Retrieved from [Link]

-

PubMed. (n.d.). Effects of betahistine and of its metabolites on vestibular sensory organs. Retrieved from [Link]

-

PubMed. (2014). Betahistine metabolites, aminoethylpyridine, and hydroxyethylpyridine increase cochlear blood flow in guinea pigs in vivo. Retrieved from [Link]

-

PubMed - NIH. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Betahistine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 5. Understanding Betahistine: A Closer Look at Its Mechanism of Action - Oreate AI Blog [oreateai.com]

- 6. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmacyfreak.com [pharmacyfreak.com]

- 8. Betahistine in the treatment of vertiginous syndromes: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Meta-analysis of clinical studies with betahistine in Ménière's disease and vestibular vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effectiveness of betahistine (48 mg/day) in patients with vestibular vertigo during routine practice: The VIRTUOSO study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 13. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. crimsonpublishers.com [crimsonpublishers.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

Chemical structure and properties of Betahistine-d3 dihydrochloride

An In-Depth Technical Guide to Betahistine-d3 Dihydrochloride: Structure, Properties, and Bioanalytical Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the histamine analog, Betahistine. Designed for researchers, medicinal chemists, and drug metabolism scientists, this document delves into the molecule's chemical structure, physicochemical properties, and its critical role as an internal standard in quantitative bioanalysis. We will explore the scientific rationale for isotopic labeling, outline a representative analytical workflow for pharmacokinetic studies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide the causal reasoning behind the methodological choices that ensure data integrity and trustworthiness.

Introduction: The Analytical Imperative for Isotopic Labeling

Betahistine is a structural analog of histamine, acting as a weak H1 receptor agonist and a potent H3 receptor antagonist.[1][2] It is clinically utilized for the management of Ménière's disease, a disorder of the inner ear characterized by episodes of vertigo, tinnitus, and hearing loss.[3][4] The pharmacokinetic profile of betahistine presents a significant analytical challenge: it is rapidly and extensively metabolized, primarily to 2-pyridylacetic acid (2-PAA), resulting in very low and transient plasma concentrations of the parent drug.[1][2][5][6]

To accurately quantify betahistine in complex biological matrices such as plasma, a robust analytical method is required. This is where this compound becomes an indispensable tool. As a stable isotope-labeled (SIL) internal standard, it serves as the gold standard in quantitative mass spectrometry. Its utility stems from being chemically identical to the analyte, ensuring it behaves similarly during sample extraction and chromatographic separation, yet it is distinguishable by its mass-to-charge ratio (m/z). This guide elucidates the core chemical features of this compound and its application in constructing a self-validating bioanalytical system.

Chemical Structure and Physicochemical Properties

This compound is N-(methyl-d3)-2-pyridineethanamine, presented as a dihydrochloride salt.[7] The deuterium atoms are strategically placed on the N-methyl group, a site that is not susceptible to metabolic cleavage in the primary metabolic pathway of betahistine. This ensures the isotopic label is retained throughout the analytical process.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound and its non-deuterated analog are summarized below for direct comparison.

| Property | This compound | Betahistine Dihydrochloride |

| Chemical Name | N-(methyl-d3)-2-pyridineethanamine, dihydrochloride | 2-[2-(methylamino)ethyl]pyridine dihydrochloride |

| Molecular Formula | C₈H₉D₃N₂ • 2HCl[7] | C₈H₁₂N₂ • 2HCl[8] |

| Formula Weight | 212.1 g/mol [7] | 209.12 g/mol [9][10] |

| CAS Number | 244094-72-2[11][12] | 5579-84-0[9][10] |

| Purity | ≥99% deuterated forms (d₁-d₃)[7] | Typically >98% |

| Appearance | White to almost white crystalline solid[8] | White to almost white crystalline solid[8] |

| Solubility | Soluble in DMSO[7], Water, and Methanol[8] | Very soluble in water, freely soluble in methanol[8] |

The Scientific Rationale for Deuteration

The choice of a stable isotope-labeled internal standard is predicated on the principle of minimizing analytical variability. Deuterium (²H or D) is an ideal isotope for this purpose. The bond energy of a carbon-deuterium (C-D) bond is greater than that of a carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE) , means that C-D bonds are less readily cleaved in chemical reactions, including metabolic processes.

By placing the three deuterium atoms on the N-methyl group, Betahistine-d3 is designed to be metabolically robust at the site of labeling. More importantly, for its role as an internal standard, its physicochemical properties remain virtually identical to the unlabeled analyte. This ensures that during the analytical workflow:

-

Extraction Efficiency is Mirrored: Any loss of the analyte during sample preparation (e.g., liquid-liquid extraction) will be matched by a proportional loss of the internal standard.

-

Chromatographic Co-elution: Both compounds exhibit nearly identical retention times when analyzed by HPLC, meaning they experience the same matrix effects at the point of ionization.

-

Mass Spectrometric Distinction: Despite co-eluting, the +3 Dalton mass difference allows the mass spectrometer to detect and quantify each compound independently.

This design creates a self-validating system where the ratio of the analyte's signal to the internal standard's signal remains constant, even with variations in sample recovery or instrument response.

Synthesis and Characterization Workflow

The synthesis of Betahistine dihydrochloride is typically achieved via a nucleophilic addition (an aza-Michael addition) of methylamine to 2-vinylpyridine.[13][14] To produce the deuterated analog, this synthesis is adapted by using an isotopically labeled starting material.

Caption: Synthesis and characterization workflow for this compound.

Post-synthesis, rigorous characterization is essential:

-

Mass Spectrometry (MS): To confirm the correct molecular weight (212.1 for the deuterated salt) and assess the degree of isotopic enrichment.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the overall structure, with the notable absence of a signal for the N-methyl protons, which are replaced by deuterium. ¹³C NMR confirms the carbon skeleton.[16]

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final compound, ensuring the absence of process-related impurities.[17]

Application in Quantitative Bioanalysis: A Validated LC-MS/MS Protocol

The primary application of this compound is as an internal standard for the quantification of betahistine in biological samples.[7][11][18] Below is a representative protocol that establishes a self-validating system for a pharmacokinetic study.

Experimental Protocol: Quantification of Betahistine in Human Plasma

Objective: To accurately measure the concentration of betahistine in human plasma over a time course following drug administration.

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare a primary stock solution of Betahistine dihydrochloride (the analyte) and this compound (the Internal Standard, IS) in methanol.

-

Generate a series of calibration curve (CC) standards by spiking blank human plasma with known concentrations of the analyte (e.g., 10-500 pg/mL).[19][20]

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Spike all CC and QC samples, along with the unknown study samples, with a fixed concentration of the this compound IS solution.

2. Sample Extraction (Liquid-Liquid Extraction):

-

To 200 µL of plasma sample (CC, QC, or unknown), add the IS solution.

-

Vortex briefly to mix.

-

Add an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).

-

Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.

-

Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.

3. LC-MS/MS Conditions:

-

HPLC System: A standard UHPLC/HPLC system.

-

Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).[19][21]

-

Mobile Phase: An isocratic mixture of Acetonitrile and 0.1% Formic Acid in water (e.g., 80:20 v/v).[19][21]

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.[19]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Causality: The parent ion (Q1) for betahistine (m/z 137.1) corresponds to its protonated molecular mass [M+H]⁺. The fragment ion (Q3) of m/z 94.0 results from a characteristic loss. The internal standard follows the exact same fragmentation pathway, but its parent and product ions are shifted by +3 and +0.1 Daltons respectively, providing exquisite specificity.

Sources

- 1. researchgate.net [researchgate.net]

- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 3. Betahistine - Wikipedia [en.wikipedia.org]

- 4. Betahistine in the treatment of Ménière’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals | MDPI [mdpi.com]

- 6. white-medicine.com [white-medicine.com]

- 7. caymanchem.com [caymanchem.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Betahistine Dihydrochloride Datasheet DC Chemicals [dcchemicals.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Betahistine Dihydrochloride Reference Standards | LGC Standards [lgcstandards.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Betahistine dihydrochloride (5579-84-0) MS spectrum [chemicalbook.com]

- 16. Betahistine dihydrochloride (5579-84-0) 1H NMR [m.chemicalbook.com]

- 17. journalofpharmasearch.yolasite.com [journalofpharmasearch.yolasite.com]

- 18. stable-isotopes.com [stable-isotopes.com]

- 19. journalcmpr.com [journalcmpr.com]

- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 21. journalcmpr.com [journalcmpr.com]

Synthesis and purification of Betahistine-d3 dihydrochloride for research

An In-Depth Technical Guide to the Synthesis and Purification of Betahistine-d3 Dihydrochloride

Abstract

Isotopically labeled compounds are indispensable tools in modern pharmaceutical research, particularly in pharmacokinetic and metabolic studies. This compound, a deuterated analog of the anti-vertigo drug Betahistine, serves as a critical internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and reliability in bioanalytical methods.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and analytical characterization of this compound for research applications. We will detail the chemical rationale behind the synthetic strategy, provide step-by-step protocols, and outline a robust analytical workflow for structural verification and purity assessment.

Introduction: The Rationale for Isotopic Labeling

Betahistine is a histamine analogue used to treat the symptoms of Ménière's disease, such as vertigo and tinnitus.[4][5] In drug development and clinical research, accurately quantifying the concentration of a drug and its metabolites in biological matrices is paramount. However, the process of sample preparation and instrumental analysis can introduce variability.[2]

To correct for these potential errors, an ideal internal standard is used. Isotopically labeled versions of the analyte, such as Betahistine-d3, are considered the gold standard.[2] These compounds are chemically identical to the parent drug but have a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This mass difference allows a mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical behavior ensures they experience the same variations during sample processing, leading to highly accurate quantification.[3][6] The deuterium labels are typically placed on the N-methyl group, a site not prone to metabolic exchange.[1]

Synthetic Strategy and Mechanistic Overview

The synthesis of Betahistine-d3 is achieved through a robust and well-documented nucleophilic addition reaction known as an aza-Michael addition.[7][8] This approach is favored for its high efficiency and selectivity.

The core reaction involves:

-

Nucleophilic Attack: The deuterated primary amine, methyl-d3-amine (CD₃NH₂), acts as the nucleophile.

-

Electrophilic Target: 2-Vinylpyridine serves as the Michael acceptor, an α,β-unsaturated system activated by the electron-withdrawing pyridine ring.

The nitrogen atom of methyl-d3-amine attacks the β-carbon of the vinyl group, leading to the formation of the carbon-nitrogen bond and yielding the Betahistine-d3 free base. This free base is typically an oil and can be unstable.[7] To improve stability, handling, and solubility for pharmaceutical applications, it is converted into its dihydrochloride salt by treatment with hydrochloric acid. This protonates both the pyridine nitrogen and the secondary amine nitrogen, resulting in a stable, crystalline solid.[7][9]

Experimental Protocols

Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory for all procedures.

Synthesis of Betahistine-d3 Free Base

This procedure details the aza-Michael addition of methyl-d3-amine to 2-vinylpyridine.

Materials & Reagents:

| Reagent/Material | Formula | Purpose |

| 2-Vinylpyridine | C₇H₇N | Electrophile |

| Methyl-d3-amine hydrochloride | CD₃H₂N·HCl | Deuterated Nucleophile Source |

| Sodium Hydroxide (30% w/v) | NaOH | To generate free amine |

| Toluene | C₇H₈ | Reaction Solvent |

| Ethyl Acetate | C₄H₈O₂ | Extraction Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | Drying Agent |

| Deionized Water | H₂O | Solvent |

Step-by-Step Protocol:

-

Amine Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl-d3-amine hydrochloride (1.2-1.5 equivalents relative to 2-vinylpyridine) in a minimal amount of deionized water.

-

Reaction Setup: In a separate reaction flask under a nitrogen atmosphere, add 2-vinylpyridine (1.0 equivalent) and toluene.

-

Free Base Generation & Addition: Cool the methyl-d3-amine solution in an ice bath. Slowly add 30% sodium hydroxide solution to neutralize the hydrochloride and generate the free methyl-d3-amine. This free base is then added dropwise to the stirring solution of 2-vinylpyridine in toluene at room temperature.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or HPLC.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Add deionized water to dissolve any salts.[7]

-

Extraction: Separate the organic (toluene) layer. Extract the aqueous layer three times with ethyl acetate.[7]

-

Drying and Concentration: Combine all organic layers and wash with a saturated brine solution. Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Betahistine-d3 free base, typically as a viscous oil.[7]

Formation and Purification of this compound

This procedure converts the crude free base into a stable salt and purifies it by recrystallization.

Materials & Reagents:

| Reagent/Material | Formula | Purpose |

| Crude Betahistine-d3 Free Base | C₈H₉D₃N₂ | Product from Part 3.1 |

| Ethanol (200 proof) | C₂H₅OH | Solvent for Salting & Recrystallization |

| Isopropanol | C₃H₈O | Co-solvent (optional) |

| Hydrochloric Acid (conc. or as HCl gas) | HCl | Salt Formation |

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude Betahistine-d3 oil in a suitable solvent such as ethanol or a mixture of isopropanol and ethanol.[9][10]

-

Salt Formation: Cool the solution in an ice bath. While stirring vigorously, carefully add concentrated hydrochloric acid dropwise or bubble dry hydrogen chloride gas through the solution.[7] Monitor the pH, aiming for a final pH of approximately 2. A white precipitate of this compound will form.[7][9]

-

Precipitation: Continue stirring the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Crude Collection: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol. Dry the product under vacuum to yield crude this compound.[7]

-

Recrystallization (Purification): Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.[7][11]

-

Crystallization: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small volume of cold ethanol and dry them under vacuum to a constant weight.

Visualization of Experimental Workflows

The following diagrams illustrate the key processes described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Purification and analysis workflow for the final product.

Analytical Characterization and Validation

A multi-technique approach is essential to confirm the identity, purity, and successful isotopic labeling of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the final compound.

Typical HPLC Parameters:

| Parameter | Value | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for small molecule analysis.[12] |

| Mobile Phase | Acetonitrile : Phosphate or Acetate Buffer | Provides good separation for polar compounds.[13][14] |

| Detection | UV Spectrophotometer at 260 nm | Betahistine's pyridine ring has a strong UV absorbance at this wavelength.[12][13] |

| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for analytical columns.[12][13] |

| Expected Result | A single major peak with >99% purity. |

Mass Spectrometry (MS)

LC-MS is the definitive technique for confirming the molecular weight and, therefore, the successful incorporation of the deuterium atoms.

Expected Mass Spectrometry Data:

| Ion | Non-Labeled Betahistine (C₈H₁₂N₂) | Betahistine-d3 (C₈H₉D₃N₂) |

| Molecular Weight | 136.19 g/mol | 139.21 g/mol |

| [M+H]⁺ (m/z) | ~137.1 | ~140.1 |

The observation of a parent ion at m/z ~140.1 in positive ion mode ESI-MS provides direct evidence of successful d3-labeling.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation. The key diagnostic feature for Betahistine-d3 is the change in the N-methyl signal.

Expected NMR Data (in D₂O):

| Spectrum | Key Feature | Expected Observation |

| ¹H NMR | N-methyl protons | The singlet peak typically seen for the N-CH₃ group in unlabeled Betahistine will be absent .[15][16] |

| ¹H NMR | Other protons | Signals corresponding to the pyridine ring and ethyl chain protons will be present and match reference spectra.[16][17] |

| ¹³C NMR | N-methyl carbon | A characteristic multiplet (due to C-D coupling) will be observed for the N-CD₃ carbon.[15] |

This combination of analytical data provides a self-validating system, ensuring the synthesized material is of the required identity, purity, and isotopic enrichment for its intended use in research.

Conclusion

This guide has outlined a robust and verifiable pathway for the synthesis and purification of this compound. The aza-Michael addition of deuterated methylamine to 2-vinylpyridine provides an efficient route to the isotopically labeled free base, which is subsequently converted to a stable dihydrochloride salt and purified by recrystallization. The comprehensive analytical workflow, employing HPLC, Mass Spectrometry, and NMR, ensures the final product meets the high standards of purity and structural integrity required for its use as an internal standard in demanding bioanalytical applications.

References

- Benchchem. (n.d.). Protocol for synthesizing Betahistine dihydrochloride for laboratory use.

- Benchchem. (n.d.). An In-Depth Technical Guide to Betahistine Impurity 5-13C,d3.

- Benchchem. (n.d.). Application Note: High-Resolution NMR Spectroscopy for the Structural Elucidation and Quantification of Betahistine Impurity 5-¹³C,d₃.

-

National Center for Biotechnology Information. (n.d.). Betahistine. PubChem Compound Database. Retrieved from [Link]

- Identification And Synthesis Of Process Related Unspecified Impurities Of Betahistine Dihydrochloride. (2016, March 30).

- Benchchem. (n.d.). Comparing Betahistine impurity 5-13C,d3 with other internal standards.

- Dasari, P. K., Jayavarapu, K. R., Krishna, C. G., & Satyanarayana, T. (2020). Development and Validation of LC-MS/MS for the Estimation of Betahistine in Human Plasma. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3), 385-398.

-

Sanis Health Inc. (2017, July 18). PRODUCT MONOGRAPH PrBETAHISTINE. Retrieved from [Link]

- Hazra, A., Ghosh, A., & Rudra, A. (2017). Betahistine dihydrochloride or betahistine mesilate: two sides of the same coin?. International Journal of Basic & Clinical Pharmacology, 6(8), 1833-1840.

- European Directorate for the Quality of Medicines & HealthCare. (n.d.). Betahistine dihydrochloride.

- Ghasemi, H., & Kowsari, E. (2015). The synthetic method of betahistine dihydrochloride i starting with 2-vinyl pyridine.

- Oosterveld, W. J. (1984). Betahistine dihydrochloride in the treatment of vertigo of peripheral vestibular origin. A double-blind placebo-controlled study. The Journal of Laryngology & Otology, 98(1), 37-41.

- Tighilet, B., Leonard, J., & Chabbert, C. (2007). Betahistine dihydrochloride interaction with the histaminergic system in the cat: Neurochemical and molecular mechanisms.

-

Automated Topology Builder (ATB) and Repository. (n.d.). Betahistine | C8H12N2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

- Oosterweld, W. J. (1987). Effect of betahistine dihydrochloride on induced vestibular nystagmus: a double blind study. Clinical Otolaryngology & Allied Sciences, 12(2), 131-135.

- Al-maamari, R. S., & Al-wahaibi, L. H. (2022). Quantification Analysis of Betahistine in Tablet Dosage Forms Using HPLC-ZIC-HILIC with Ultraviolet Detection. Journal of Current Researches on Health Sector, 12(2), 177-186.

- Google Patents. (n.d.). CN105175319A - Preparation method of betahistine hydrochloride.

- El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2022).

- Google Patents. (n.d.). CN111875537B - Betahistine synthesis method.

-

RP-HPLC Method Development and Validation for Betahistine Hydrochloride Controlled Release Tablets. (n.d.). Retrieved from [Link]

- Palaskar, B. A., et al. (2023). RP-HPLC Method Development and Validation on Betahistine Dihydrochloride Tablets.

- Google Patents. (n.d.). CN106214627A - The preparation method of Betahistine Hydrochloride sodium chloride injection.

- Sahu, R., et al. (2010). Spectrophotometric estimation of betahistine hydrochloride in tablet formulations. Indian Journal of Pharmaceutical Sciences, 72(1), 113-115.

- Google Patents. (n.d.). CN104341340B - Crystal form and preparation method of N-methyl-2-pyridine ethylamine dihydrochloride.

- Google Patents. (n.d.). CN113651750A - A kind of synthetic method of betahistine hydrochloride.

- Iftekhar, Q. U. A., et al. (2020). Formulation development of betahistine dihydrochloride by using co-processed quicktab™: A strategy to shelf stable tablets of hygroscopic drug. Latin American Journal of Pharmacy, 39(6), 1240-1245.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Betahistine | C8H12N2 | CID 2366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Betahistine dihydrochloride in the treatment of vertigo of peripheral vestibular origin. A double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN105175319A - Preparation method of betahistine hydrochloride - Google Patents [patents.google.com]

- 10. CN113651750A - A kind of synthetic method of betahistine hydrochloride - Google Patents [patents.google.com]

- 11. CN104341340B - Crystal form and preparation method of N-methyl-2-pyridine ethylamine dihydrochloride - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. drugfuture.com [drugfuture.com]

- 14. idealpublication.in [idealpublication.in]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Betahistine dihydrochloride (5579-84-0) 1H NMR [m.chemicalbook.com]

- 17. Betahistine mesylate (54856-23-4) 1H NMR [m.chemicalbook.com]

Betahistine-d3 dihydrochloride mechanism of action as an internal standard

An In-Depth Technical Guide to the Mechanism and Application of Betahistine-d3 Dihydrochloride as an Internal Standard in Bioanalytical Quantification

Foreword: The Pursuit of Analytical Certainty

This guide, prepared for the discerning researcher and drug development professional, delves into the core principles and practical application of this compound, a stable isotope-labeled (SIL) internal standard. We will move beyond a superficial overview to dissect the mechanistic underpinnings of its function, grounded in the gold-standard technique of Isotope Dilution Mass Spectrometry (IDMS).[][4][5] Our focus will be on the causality behind experimental choices, providing a framework for developing robust, self-validating bioanalytical methods.

The Imperative for an Internal Standard: Mitigating Analytical Variance

Quantitative bioanalysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique, yet it is susceptible to variations that can compromise data integrity.[1][2] An internal standard is a compound of known concentration added to every sample—calibrators, quality controls (QCs), and unknowns—at the earliest possible stage of the analytical workflow.[1][6] Its purpose is to normalize the analytical signal of the target analyte, in this case, betahistine.

The fundamental premise is that the IS, being chemically and physically analogous to the analyte, will experience the same procedural variations.[2][7] These variations can include:

-

Inconsistent Sample Extraction: Losses during liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Volume Transfer Errors: Minor inaccuracies in pipetting during sample preparation.

-

Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in the mass spectrometer's source.[8]

-

Instrumental Drift: Fluctuations in detector response or injection volume over the course of an analytical run.[1]

By calculating the ratio of the analyte's response to the IS's response, these variations are effectively canceled out, leading to a normalized signal that is directly proportional to the analyte's concentration.

Mechanism of Action: The Principle of Isotope Dilution

Betahistine-d3 is a stable isotope-labeled (SIL) internal standard.[9] This means it is chemically identical to betahistine, except that three hydrogen atoms (¹H) on the N-methyl group have been replaced with their stable, heavier isotope, deuterium (²H or D). This subtle change in mass is the key to its function in Isotope Dilution Mass Spectrometry (IDMS).[][5]

The Core Mechanism:

-

Co-elution: Because the physicochemical properties of Betahistine-d3 are nearly identical to those of native betahistine, it co-elutes from the liquid chromatography (LC) column.[7] A significant chromatographic separation, known as an "isotope effect," can sometimes occur with deuterated standards, potentially compromising accuracy if the analyte and IS experience different matrix effects at slightly different retention times.[6][8] However, for small molecules with minimal labeling like Betahistine-d3, this effect is often negligible.

-

Mass Differentiation: Although they are chemically identical and co-elute, the mass spectrometer can easily distinguish between betahistine (the analyte) and Betahistine-d3 (the IS) based on their different masses (mass-to-charge ratio, m/z).[10]

-

Ratio-Based Quantification: A known amount of Betahistine-d3 is added to the sample containing an unknown amount of betahistine.[4][11] After sample processing and injection, the mass spectrometer measures the signal intensity (peak area) for both the analyte and the IS. The ratio of their signals is then used to calculate the concentration of the analyte against a calibration curve, which is prepared using the same constant amount of IS.[] Any loss or variation during the process affects both molecules equally, keeping their ratio constant and ensuring the calculated concentration remains accurate.[12]

Practical Implementation: A Validated Bioanalytical Protocol

The development of a robust bioanalytical method is a systematic process guided by regulatory standards, such as those from the U.S. Food and Drug Administration (FDA).[13][14] A full validation should demonstrate selectivity, accuracy, precision, stability, and other key performance characteristics.[13][15]

Materials and Reagents

-

Reference Standards: Betahistine dihydrochloride, this compound.[16]

-

Biological Matrix: Human plasma (with anticoagulant, e.g., K₂EDTA).

-

Reagents: HPLC-grade methanol, acetonitrile, water, formic acid, ethyl acetate, dichloromethane.

Step-by-Step Experimental Protocol

This protocol is an illustrative example based on common practices for small molecule extraction from plasma.

-

Preparation of Stock and Working Solutions:

-

Prepare a primary stock solution of Betahistine (e.g., 1 mg/mL) in methanol.

-

Prepare a separate primary stock solution of Betahistine-d3 (e.g., 1 mg/mL) in methanol.[16]

-

From the Betahistine stock, prepare serial dilutions in 50:50 methanol:water to create spiking solutions for calibration curve standards and quality controls (QCs).

-

From the Betahistine-d3 stock, prepare a working internal standard solution (e.g., 5 ng/mL) in 50:50 methanol:water.[16]

-

-

Preparation of Calibration Standards and Quality Controls:

-

Spike blank human plasma with the Betahistine spiking solutions to create a calibration curve (e.g., 8-10 non-zero points) and at least four levels of QCs (LLOQ, Low, Mid, High).

-

-

Sample Extraction (Liquid-Liquid Extraction):

-

Aliquot 200 µL of each sample (calibrator, QC, or unknown) into a 2 mL microcentrifuge tube.

-

Crucial Step: Add 50 µL of the Betahistine-d3 working solution (5 ng/mL) to every tube except for the blank matrix sample. To the blank, add 50 µL of 50:50 methanol:water.

-

Vortex briefly to mix.

-

Add 50 µL of 0.1 M NaOH to basify the sample.

-

Add 1.5 mL of extraction solvent (e.g., ethyl acetate:dichloromethane, 80:20 v/v).

-

Vortex vigorously for 10 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

-

LC System: A standard UHPLC system.

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions:

-

Betahistine: m/z 137.1 → 94.0

-

Betahistine-d3: m/z 140.1 → 94.0 (Note: The fragment ion is often the same, as the deuterium labels are on the part of the molecule that is lost).[17]

-

Method Validation: A Self-Validating System

Method validation ensures the reliability of the analytical data.[13] The use of a SIL-IS like Betahistine-d3 is integral to meeting the stringent acceptance criteria for accuracy and precision.

Key Validation Parameters

The following table summarizes the typical validation experiments and acceptance criteria as per FDA guidelines.

| Parameter | Purpose | Experiment | Typical Acceptance Criteria (FDA) |

| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Analyze at least 6 different lots of blank matrix. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Analyze QCs at 4 levels (LLOQ, L, M, H) in at least 3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |

| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | Compare the response of analyte/IS in post-extraction spiked matrix to the response in a clean solution. | The IS-normalized matrix factor CV should be ≤15%. |

| Recovery | To measure the efficiency of the extraction process.[15] | Compare the response of pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and reproducible, though it does not need to be 100%.[15] |

| Stability | To ensure the analyte is stable under various storage and handling conditions. | Analyze QCs after subjecting them to freeze-thaw cycles, short-term bench-top storage, and long-term storage. | Mean concentration should be within ±15% of the nominal concentration. |

Interpreting Internal Standard Response

Monitoring the IS response across an analytical batch is a critical diagnostic tool.[1] A consistent IS response indicates a stable and controlled analytical process. Significant drift or erratic IS response can signal issues such as:

-

Inconsistent sample preparation.

-

Poor mixing of the IS with the sample.

-

Instrument malfunction (e.g., injector issues, source contamination).

Regulatory guidance suggests establishing criteria for IS response variability (e.g., within 50% to 150% of the mean response for calibrators and QCs) to identify problematic samples.[1]

Conclusion: The Gold Standard for Bioanalytical Confidence

This compound exemplifies the ideal internal standard for LC-MS/MS bioanalysis.[6] Its mechanism of action, rooted in the principles of isotope dilution, allows it to serve as a near-perfect chemical mimic of the analyte, betahistine. By co-navigating the entire analytical workflow, it effectively normalizes for the inevitable variations in sample preparation and instrument response. This ensures that the final reported concentration is a true and accurate reflection of its level in the biological sample. Adherence to rigorous validation protocols, as outlined by regulatory bodies, transforms a well-designed method into a self-validating system, providing the highest degree of confidence in the generated data for crucial drug development decisions.

References

-

Title: Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV Source: Office of Scientific and Technical Information, U.S. Department of Energy URL: [Link]

-

Title: LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis Source: KCAS Bio URL: [Link]

-

Title: Isotope dilution | Mass spectrometry, Trace elements, Quantification Source: Britannica URL: [Link]

-

Title: Guidance for Industry: Bioanalytical Method Validation (2001) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Source: BioPharma Services URL: [Link]

-

Title: Isotope dilution Source: Wikipedia URL: [Link]

-

Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Betahistine-d3 (hydrochloride) Source: Bertin Bioreagent URL: [Link]

-

Title: An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides Source: Journal of Analytical Atomic Spectrometry (RSC Publishing) URL: [Link]

-

Title: Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? Source: ResearchGate URL: [Link]

-

Title: Bioanalytical Method Validation of ANDAs- What the Assessor Looks For Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS Source: Fapas URL: [Link]

-

Title: Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays Source: Bioanalysis Zone URL: [Link]

-

Title: Bioanalytical Method For Assay Of Betahistine In Human Plasma Source: Quick Company URL: [Link]

-

Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: What are the Best Practices of LC-MS/MS Internal Standards? Source: NorthEast BioLab URL: [Link]

-

Title: Use of Internal Standards in LC-MS Bioanalysis Source: ResearchGate URL: [Link]

-

Title: Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: analytical method development and validation of betahistine dihydrochloride in human plasma Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

-

Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL: [Link]

-

Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

Sources

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. nebiolab.com [nebiolab.com]

- 4. osti.gov [osti.gov]

- 5. Isotope dilution - Wikipedia [en.wikipedia.org]

- 6. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. waters.com [waters.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 12. crimsonpublishers.com [crimsonpublishers.com]

- 13. fda.gov [fda.gov]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 15. fda.gov [fda.gov]

- 16. Bioanalytical Method For Assay Of Betahistine In Human Plasma [quickcompany.in]

- 17. journalcmpr.com [journalcmpr.com]

Isotopic stability of Betahistine-d3 dihydrochloride in biological matrices

An In-Depth Technical Guide to the Isotopic Stability of Betahistine-d3 Dihydrochloride in Biological Matrices

Foreword: From the Senior Application Scientist's Desk

In the landscape of regulated bioanalysis, the pursuit of precision and accuracy is relentless. When quantifying challenging molecules like betahistine, which exhibits exceedingly low plasma concentrations due to rapid and extensive metabolism, our analytical strategy must be impeccable.[1][2][3] The choice of internal standard is not merely a procedural step; it is the cornerstone of a robust and defensible assay.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are rightfully considered the "gold standard" for liquid chromatography-mass spectrometry (LC-MS) applications.[4][5] Their fundamental advantage lies in a near-identical physicochemical behavior to the analyte, allowing them to meticulously track and compensate for variability during sample extraction, chromatography, and ionization.[4][5]

However, the assumption that a SIL-IS is infallible is a perilous one. The very nature of isotopic labeling—particularly with deuterium—introduces a potential vulnerability: isotopic instability. The possibility of deuterium atoms exchanging with protons from the surrounding biological matrix is a real and often overlooked threat to data integrity.

This guide is born from field-proven experience. It is not a rigid template but a comprehensive framework designed to empower researchers, scientists, and drug development professionals. We will move beyond simply listing protocols to explain the scientific causality behind each experimental choice. Our objective is to equip you with the expertise to design and execute a self-validating system that rigorously interrogates and confirms the isotopic stability of Betahistine-d3, ensuring your bioanalytical data is beyond reproach.

Chapter 1: The Bioanalytical Imperative for Isotopic Stability

The integrity of a quantitative bioanalytical method hinges on the unwavering consistency of the internal standard (IS). When using a deuterated IS like Betahistine-d3, its stability is twofold: chemical and isotopic. While the chemical stability is often comparable to the analyte, the isotopic stability is a unique consideration that must be thoroughly vetted.[6][7]

1.1 The Mechanism of Isotopic Exchange: A Primer

Hydrogen-Deuterium Exchange (HDX) is a chemical phenomenon where a deuterium atom on a molecule is replaced by a proton (¹H) from the solvent or surrounding matrix.[8] This process is often catalyzed by acidic or basic conditions and is highly dependent on factors such as pH, temperature, and the specific location of the deuterium label on the molecule.[8][9][10]

In the context of biological matrices like plasma or urine, the aqueous environment and endogenous components can create conditions conducive to back-exchange. If a deuterium atom on Betahistine-d3 is labile, it can be lost and replaced by a proton during sample storage, processing, or analysis.

1.2 The Consequences of Isotopic Instability

The ramifications of an unstable deuterated internal standard are severe and directly compromise assay accuracy:

-

Analyte Overestimation: If Betahistine-d3 (the IS) converts to non-labeled Betahistine (the analyte), the measured concentration of the analyte will be artificially inflated.

-

IS Response Variability: A gradual loss of deuterium from the IS population will lead to a decreased and inconsistent IS response, undermining its ability to normalize for analytical variations.

-

Failed Bioanalytical Runs: Unexplained variability in IS response is a common reason for rejecting analytical runs, leading to project delays and increased costs.

Therefore, the core principle of our work is this: the isotopic stability of a SIL-IS must be experimentally proven, never assumed.

Chapter 2: Designing a Robust Stability Validation Program

A validation program for Betahistine-d3 must be designed to challenge its isotopic integrity under conditions that mimic the entire lifecycle of a study sample. This program should be grounded in the principles of global regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[11][12][13]

The workflow is a systematic process of evaluation, moving from a direct assessment of isotopic exchange to a comprehensive stability analysis under simulated study conditions.

Chapter 3: Experimental Protocols for Isotopic Stability Assessment

The following protocols are designed as self-validating systems. Each step is chosen to provide definitive evidence of stability or reveal potential liabilities.

Protocol 3.1: Direct Assessment of Isotopic Back-Exchange in Blank Matrix

Causality & Objective: This experiment is the most direct way to assess isotopic stability. By introducing only Betahistine-d3 into the matrix, any detected signal for non-labeled Betahistine can be unequivocally attributed to isotopic back-exchange.

Methodology:

-

Matrix Sourcing: Obtain pooled blank human plasma (or the relevant biological matrix) from at least six different sources to assess potential inter-individual variability in matrix effects.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Spike the blank biological matrix with the Betahistine-d3 solution to achieve the final working concentration used in the bioanalytical assay. Crucially, do not add any non-labeled Betahistine.

-

-

Incubation and Stress Conditions:

-

Aliquot the spiked matrix into separate sets of tubes for each condition.

-

Bench-Top Stability: Let one set of samples sit at room temperature for a duration representative of the expected sample handling time (e.g., 4-24 hours).

-

Freeze-Thaw Stability: Subject another set to a minimum of three freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted to room temperature.

-

-

Sample Analysis:

-

Process the samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Analyze the extracts using the validated LC-MS/MS method.

-

Monitor two mass transitions (MRM): one for Betahistine-d3 and one for the non-labeled Betahistine.

-

-

Data Interpretation:

-

In the chromatograms for the non-labeled Betahistine mass transition, there should be no peak at the retention time of betahistine. The signal-to-noise ratio should be below the threshold for the lower limit of quantification (LLOQ).

-

The presence of a discernible peak corresponding to Betahistine indicates isotopic back-exchange.

-

Protocol 3.2: Comprehensive Stability Evaluation Following Regulatory Guidelines

Causality & Objective: This protocol confirms the stability of Betahistine-d3 under the influence of the analyte and within the context of established regulatory stability tests. It validates that the IS performs reliably over the entire duration and under all conditions a study sample might experience.[6][14]

Methodology:

-

QC Sample Preparation: Prepare quality control (QC) samples in the validated biological matrix by spiking with both Betahistine (analyte) and Betahistine-d3 (IS). Prepare QCs at a minimum of two concentration levels: low (LQC, ~3x LLOQ) and high (HQC).

-

Establish Baseline (T=0): Analyze a set of freshly prepared LQC and HQC samples (n=6 for each level) against a freshly prepared calibration curve to establish the baseline concentration.

-

Conduct Stability Tests:

-

Freeze-Thaw Stability: Store aliquots of LQC and HQC at -20°C or -80°C for 24 hours and thaw at room temperature. Repeat for at least three cycles.

-

Short-Term (Bench-Top) Stability: Store aliquots of LQC and HQC at room temperature for a period equal to or greater than the expected routine sample handling time (e.g., 24 hours).

-

Long-Term Stability: Store aliquots of LQC and HQC at the intended storage temperature (e.g., -80°C) for a duration that meets or exceeds the time from sample collection to the final analysis in the clinical or non-clinical study.

-

-

Analysis of Stability Samples: After the designated storage period/condition, analyze the stability samples (n=6 for each level/condition) against a freshly prepared calibration curve.

-

Data Evaluation:

Data Presentation: Summary of Stability Data

| Stability Test | QC Level | Storage Conditions | Duration | Mean Accuracy (% Nominal) | Precision (%CV) | Status |

| Freeze-Thaw | Low QC | 3 Cycles (-80°C to RT) | ~72 hrs | 98.7% | 4.1% | Pass |

| High QC | 3 Cycles (-80°C to RT) | ~72 hrs | 101.2% | 2.8% | Pass | |

| Bench-Top | Low QC | Room Temperature | 24 hrs | 96.5% | 5.3% | Pass |

| High QC | Room Temperature | 24 hrs | 99.8% | 3.1% | Pass | |

| Long-Term | Low QC | -80°C | 90 Days | 103.4% | 6.2% | Pass |

| High QC | -80°C | 90 Days | 101.9% | 4.5% | Pass | |

| Note: The data presented in this table is for illustrative purposes only. |

Chapter 4: Interpreting Results and Troubleshooting

Scenario 1: No Back-Exchange Detected & Stability Criteria Met

This is the ideal outcome. It provides robust, documented evidence that Betahistine-d3 is isotopically stable under the tested conditions. The method can proceed to full validation and sample analysis with a high degree of confidence in the internal standard's integrity.

Scenario 2: Back-Exchange is Observed or Stability Fails

If Protocol 3.1 reveals a peak for non-labeled Betahistine, or if Protocol 3.2 fails the ±15% acceptance criteria with a negative bias in IS response, a thorough investigation is mandatory.

Investigative Causality:

-

Review Sample Handling: Are samples exposed to extreme pH conditions during collection or processing? Betahistine itself has been shown to be labile under certain stress conditions, which could also affect the IS.[15]

-

Assess Matrix pH: The inherent pH of the biological matrix (e.g., urine) could be a contributing factor. Consider immediate pH adjustment of samples post-collection.

-

Evaluate Temperature Exposure: Minimize the time samples spend at room temperature. Ensure all processing steps are performed on ice where feasible.

-

Consider Label Position: If the deuterium labels are on an easily exchangeable position (e.g., adjacent to a heteroatom or carbonyl group), the molecule may be inherently prone to back-exchange. In such a case, sourcing a Betahistine SIL-IS with labels on a more stable part of the molecule (e.g., an aromatic ring) may be necessary.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a powerful strategy for achieving the sensitivity and accuracy required for the bioanalysis of betahistine. However, its efficacy is entirely dependent on its isotopic stability within the biological matrix. Rigorous, evidence-based verification of this stability is not an optional exercise; it is a fundamental requirement of sound science and regulatory compliance.

By implementing the systematic validation program detailed in this guide—explaining the why behind each step and building a self-validating system of protocols—researchers can eliminate ambiguity. This diligent approach ensures that the internal standard is a true and constant comparator, guaranteeing that the final concentration data is accurate, reproducible, and defensible.

References

-

Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. (2020). MDPI. [Link]

-

Pharmacokinetics and Dose Proportionality of Betahistine in Healthy Individuals. (2020). Semantic Scholar. [Link]

-

analytical method development and validation of betahistine dihydrochloride in human plasma. (2017). Indo American Journal of Pharmaceutical Sciences. [Link]

-

PRODUCT MONOGRAPH PrM-BETAHISTINE Betahistine Dihydrochloride Tablets BP. (2021). Mantra Pharma. [Link]

-

public assessment report - CBG-Meb. (2009). Dutch Medicines Evaluation Board. [Link]

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023). Bioanalysis Zone. [Link]

-

Stress degradation studies on betahistine and development of a validated stability-indicating assay method. (2008). PubMed. [Link]

-

Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. (2021). National Institutes of Health (NIH). [Link]

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2022). MDPI. [Link]

-

Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). National Institutes of Health (NIH). [Link]

-

Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration (FDA). [Link]

-

New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR. (2014). PubMed. [Link]

-

Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (2013). ScienceDirect. [Link]

-

Full article: An Alternative Design for Long-Term Stability Testing of Large Molecules: A Scientific Discussion Paper from an EBF Topic Team. (2015). Taylor & Francis Online. [Link]

-

Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. (2021). ACS Publications. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2007). SciSpace. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bioanalysis-zone.com [bioanalysis-zone.com]

- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]

- 14. tandfonline.com [tandfonline.com]

- 15. Stress degradation studies on betahistine and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Applications of Deuterated Compounds in Pharmaceutical Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the strategic application of deuterated compounds in modern pharmaceutical research. Moving beyond a simple recitation of facts, this document delves into the core scientific principles, offers field-proven insights into experimental design, and provides actionable protocols to harness the power of deuterium in drug discovery and development.

The Foundational Principle: The Deuterium Kinetic Isotope Effect (KIE)

The strategic replacement of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D) is a subtle yet powerful modification in medicinal chemistry.[1][2][3] This substitution's utility is rooted in a quantum mechanical phenomenon known as the Deuterium Kinetic Isotope Effect (KIE) .

The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[4][][6] This is because the greater mass of deuterium leads to a lower zero-point vibrational energy, requiring more energy to break the bond. When the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, substituting that hydrogen with deuterium can significantly slow down the reaction rate.[][7][8] This effect is quantified as the ratio of the reaction rates (kH/kD), with values typically ranging from 1 to 5 for primary isotope effects in cytochrome P450 (CYP)-mediated oxidations.[1]

This seemingly simple atomic substitution, without altering the molecule's shape or primary pharmacology, provides a powerful tool to enhance a drug's metabolic profile.[9][10]

Diagram 1: The Kinetic Isotope Effect in Drug Metabolism

Caption: Deuteration at a metabolic "soft spot" slows CYP450-mediated oxidation.

Core Application: Optimizing Pharmacokinetics and Patient Dosing

The most prominent application of deuteration is to improve a drug's pharmacokinetic (PK) profile.[1][2] By selectively replacing hydrogens at sites of metabolic vulnerability (so-called "soft spots"), the rate of metabolic clearance can be reduced.[1]

This strategic slowing of metabolism can lead to several clinical advantages:

-

Increased Half-Life (t½): A longer half-life allows for less frequent dosing, which can significantly improve patient adherence and quality of life, especially for chronic conditions.[4][][6]

-

Increased Drug Exposure (AUC): Higher total exposure to the active parent drug can enhance therapeutic efficacy.[2]

-

Reduced Peak-to-Trough Fluctuations: Slower metabolism can lead to more stable plasma concentrations, potentially improving the safety and tolerability profile by avoiding high peak concentrations (Cmax) associated with adverse effects.[11]

-